molecular formula C17H13ClN2O3 B12025287 3-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 618102-41-3

3-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B12025287
CAS No.: 618102-41-3
M. Wt: 328.7 g/mol
InChI Key: UAIOEVXISNTUHQ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a 4-chlorophenyl group and a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with substituted phenylacetic acids. One common method involves the reaction of 4-chlorophenylhydrazine with 4-methoxyphenylacetic acid under acidic conditions to form the desired pyrazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents such as sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: It may be investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid
  • 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid
  • 3-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Uniqueness

3-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is unique due to the specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of both 4-chlorophenyl and 4-methoxyphenyl groups provides a distinct set of properties that can be leveraged in various applications.

Properties

CAS No.

618102-41-3

Molecular Formula

C17H13ClN2O3

Molecular Weight

328.7 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-(4-methoxyphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C17H13ClN2O3/c1-23-14-8-6-13(7-9-14)20-16(17(21)22)10-15(19-20)11-2-4-12(18)5-3-11/h2-10H,1H3,(H,21,22)

InChI Key

UAIOEVXISNTUHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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